

## Ingavirin for Influenza: A Comparative Meta-Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical trial data on **Ingavirin** for the treatment of influenza. It objectively compares its performance with other established antiviral therapies, supported by experimental data and detailed methodologies.

#### **Executive Summary**

Ingavirin, an antiviral drug developed in Russia, has demonstrated efficacy in the treatment of influenza A and B, as well as other acute respiratory viral infections.[1] Its mechanism of action is distinct from neuraminidase inhibitors, involving the inhibition of viral replication and modulation of the host immune response.[1][2] Clinical studies, although not as extensive as those for globally approved antivirals, suggest Ingavirin can significantly reduce the duration of fever and other influenza symptoms compared to placebo and shows a favorable safety profile. [3][4] When compared to other antivirals like oseltamivir and zanamivir, which have been the subject of numerous systematic reviews and meta-analyses, Ingavirin presents a potentially different therapeutic approach. However, a direct head-to-head meta-analysis is lacking in the published literature. This guide synthesizes the available data to facilitate a comparative understanding.

## Comparative Efficacy of Antiviral Treatments for Influenza







The following table summarizes the efficacy of **Ingavirin** in comparison to other common antiviral treatments for influenza, drawing from a combination of individual **Ingavirin** clinical trials and broader systematic reviews of other agents.



| Antiviral Agent | Primary Efficacy<br>Endpoint    | Key Findings                                                                                                                                                              | Certainty of<br>Evidence            |
|-----------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|
| Ingavirin       | Reduction in duration of fever  | - Significantly reduced<br>fever duration to 34.5<br>hours compared to<br>72.0 hours for placebo<br>and 48.4 hours for<br>Arbidol.[3][4]                                  | Moderate (based on individual RCTs) |
| Oseltamivir     | Time to alleviation of symptoms | - May reduce the duration of symptoms. [5] - In hospitalized patients, may reduce the duration of hospitalization by a mean of 1.63 days compared to standard care.[6][7] | Moderate to High                    |
| Zanamivir       | Time to alleviation of symptoms | - Associated with the shortest time to alleviation of symptoms among neuraminidase inhibitors.[8]                                                                         | High                                |
| Peramivir       | Time to alleviation of symptoms | - May reduce the duration of hospitalization in severe influenza by a mean of 1.73 days compared to standard care.[6][7]                                                  | Low                                 |
| Baloxavir       | Time to alleviation of symptoms | - May reduce the time<br>to alleviation of<br>symptoms.[9] -<br>Associated with a<br>reduced rate of                                                                      | Moderate                            |



influenza-related complications.[8]

Safety and Tolerability Profile

| Antiviral Agent | Common Adverse Events                                                          | Key Findings                                                                    |
|-----------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Ingavirin       | Not specified, reported as less toxic with no side effects in one study.[3][4] | Generally well-tolerated.                                                       |
| Oseltamivir     | Nausea, vomiting.[8]                                                           | Increased risk of nausea and vomiting compared to placebo.                      |
| Zanamivir       | Bronchospasm (in patients with underlying respiratory disease).                | Generally well-tolerated.                                                       |
| Peramivir       | Diarrhea, neutropenia.                                                         | Low certainty evidence on adverse events.[6]                                    |
| Baloxavir       | Diarrhea, bronchitis, nausea, sinusitis, headache.                             | Associated with the lowest risk of total adverse events compared to placebo.[8] |

# Experimental Protocols Ingavirin Clinical Trial for Influenza in Adults

A randomized, controlled trial was conducted to assess the efficacy and safety of **Ingavirin** in adults with influenza.[3][4]

- Study Design: Randomized, placebo-controlled, and active-comparator (Arbidol) trial.
- Participants: 105 patients with a verified diagnosis of influenza, body temperature ≥ 38°C, and illness duration of no more than 36 hours.
- Intervention:
  - Group 1: Ingavirin 90 mg once daily (n=33).



- Group 2: Placebo (n=36).
- Group 3: Arbidol 200 mg four times a day (n=not specified in abstract).
- Duration of Treatment: 5 days.
- Primary Outcome: Duration of fever.
- Key Results: The mean duration of fever was significantly shorter in the Ingavirin group
   (34.5 hours) compared to the placebo group (72.0 hours) and the Arbidol group (48.4 hours).
   Ingavirin was reported to be less toxic and have no side effects.[3][4]

#### In Vivo Study of Ingavirin in a Ferret Model

An in vivo study was conducted to evaluate the antiviral effect of **Ingavirin** in ferrets infected with influenza A(H1N1)pdm09 virus.[10]

- Animal Model: Ferrets.
- Virus: Influenza A(H1N1)pdm09.
- Intervention: Ingavirin administered once daily at a dose of 13 mg/kg, starting 36 hours after infection.
- Outcome: Viral clearance from nasal washes.
- Key Results: **Ingavirin** accelerated viral clearance from nasal washes starting at day 4 post-infection. No toxic side effects were observed.[10]

#### **Mechanism of Action and Signaling Pathways**

**Ingavirin** exhibits a multi-faceted mechanism of action that includes both direct antiviral and host-centric activities.[1][2] It is suggested to interfere with the nuclear import of viral nucleoproteins, a critical step for viral replication.[2] Additionally, **Ingavirin** modulates the host immune response by promoting the production of interferon and reducing pro-inflammatory cytokines.[1][2]





Click to download full resolution via product page

Caption: Ingavirin's multifaceted mechanism of action against influenza virus.

### **Experimental and Clinical Trial Workflow**

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of an antiviral drug like **Ingavirin**.





Click to download full resolution via product page

Caption: A generalized workflow for antiviral drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Ingavirin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ingavirin? [synapse.patsnap.com]
- 3. [Efficacy of ingavirin in adults with influenza] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antivirals for influenza: a summary of a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antivirals for treatment of severe influenza: a systematic review and network metaanalysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Medications for Treatment of Nonsevere Influenza: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingavirin.ru [ingavirin.ru]
- To cite this document: BenchChem. [Ingavirin for Influenza: A Comparative Meta-Analysis of Clinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671943#meta-analysis-of-ingavirin-clinical-trial-results-for-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com